![molecular formula C27H43Br2F2N5O B560326 Nirogacestat hydrobromide CAS No. 1962925-29-6](/img/structure/B560326.png)
Nirogacestat hydrobromide
概要
説明
作用機序
PF 3084014 臭化水素酸塩は、ノッチやアミロイド前駆体タンパク質など、さまざまな膜貫通タンパク質の切断を担う酵素複合体であるγセクレターゼを阻害することによって効果を発揮します。 γセクレターゼを阻害することにより、PF 3084014 臭化水素酸塩はノッチシグナル伝達経路の活性化を防ぎ、癌細胞の増殖を抑制し、アポトーシスを増加させます . さらに、γセクレターゼの阻害は、アルツハイマー病に関連するアミロイドβの産生を減少させます .
6. 類似の化合物との比較
PF 3084014 臭化水素酸塩は、その高い効力と選択性により、γセクレターゼ阻害剤の中でユニークな存在です。類似の化合物には以下のようなものがあります。
LY-411575: がん研究やアルツハイマー病研究で同様の用途を持つ別のγセクレターゼ阻害剤です.
DAPT: 神経科学研究で広く使用されているγセクレターゼ阻害剤です.
PF-06442609: がん研究で用途を持つγセクレターゼ阻害剤です.
PF 3084014 臭化水素酸塩は、低濃度で血漿アミロイドβレベルをパラドキシカルに増加させることなくノッチシグナル伝達経路を阻害できるという点で際立っています。これは、他のγセクレターゼ阻害剤によく見られる問題です .
生化学分析
Biochemical Properties
PF 3084014 hydrobromide interacts with γ-secretase, a protease that cleaves various transmembrane proteins including Notch and BCMA . By inhibiting γ-secretase, PF 3084014 hydrobromide can curb Notch-mediated growth . This interaction with γ-secretase and its subsequent effects on Notch signaling are key biochemical properties of PF 3084014 hydrobromide .
Cellular Effects
PF 3084014 hydrobromide has been shown to have significant effects on various types of cells. It inhibits the Notch signaling pathway, contributing to tumor suppression in breast, pancreatic carcinoma, hepatocellular carcinoma, and progressive desmoid tumors . In combination with dexamethasone, it elicits antileukemic effects in T-cell acute lymphoblastic leukemias (T-ALL) .
Molecular Mechanism
The molecular mechanism of action of PF 3084014 hydrobromide involves its inhibition of γ-secretase, a protease that cleaves various transmembrane proteins . This inhibition reduces the production of amyloid-β (Aβ), a protein involved in the pathogenesis of Alzheimer’s disease . Furthermore, by inhibiting γ-secretase, PF 3084014 hydrobromide curbs the activation of the Notch signaling pathway, which is often over-activated in certain types of tumors .
Temporal Effects in Laboratory Settings
It has been shown to cause dose-dependent reductions in brain, cerebrospinal fluid (CSF), and plasma Aβ in guinea pigs over a period of 5 days .
Dosage Effects in Animal Models
In animal models, specifically guinea pigs, PF 3084014 hydrobromide exhibited dose-dependent reductions in brain, CSF, and plasma Aβ when administered at dosages ranging from 0.03 to 3 mg/kg/day .
Metabolic Pathways
Its role as a γ-secretase inhibitor suggests that it may interact with enzymes involved in the cleavage of transmembrane proteins .
Transport and Distribution
As a γ-secretase inhibitor, it is likely to interact with various transmembrane proteins .
Subcellular Localization
Given its role as a γ-secretase inhibitor, it is likely to be found in proximity to transmembrane proteins, which are the targets of γ-secretase .
準備方法
PF 3084014 臭化水素酸塩の合成は、コア構造の調製から始まり、特定の官能基を導入するまで、いくつかの段階を伴います。合成経路には一般的に次の段階が含まれます。
コア構造の形成: コア構造は、さまざまな中間体のカップリングを含む一連の反応によって合成されます。
官能基の導入: ジフルオロナフタレンイル基やイミダゾリル基などの特定の官能基は、求核置換反応やアミド結合形成などの反応によって導入されます。
臭化水素酸塩の形成: 最終段階では、遊離塩基を臭化水素酸と反応させることにより臭化水素酸塩が形成されます
PF 3084014 臭化水素酸塩の工業生産方法は、実験室での合成と同様ですが、より大量に対応するためにスケールアップされます。反応条件は、最終生成物の高収率と純度を確保するために最適化されています。
3. 化学反応解析
PF 3084014 臭化水素酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化して、酸化された誘導体を作ることができます。
還元: 還元反応は、イミダゾールをイミダゾリンに還元するなど、官能基を修飾するために実行できます。
置換: 求核置換反応は、コア構造にさまざまな置換基を導入するために使用できます。
これらの反応で使用される一般的な試薬や条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります .
化学反応の分析
PF 3084014 hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing imidazole to imidazoline.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the core structure.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Desmoid Tumors
Nirogacestat is specifically indicated for adults with progressing desmoid tumors who require systemic treatment. These tumors can be particularly challenging to manage due to their aggressive nature and tendency to recur. The FDA approved Nirogacestat in November 2023 based on positive results from clinical trials demonstrating its efficacy in improving progression-free survival compared to placebo .
Clinical Trial Evidence:
- The pivotal DeFi trial (NCT03785964) involved 142 patients with progressing desmoid tumors not amenable to surgery. Participants received either 150 mg of Nirogacestat or a placebo twice daily.
- Results showed a significant improvement in progression-free survival (hazard ratio 0.29), with median progression-free survival not reached for the Nirogacestat group compared to 15.1 months for the placebo group .
- The objective response rate was also markedly higher in the Nirogacestat group (41%) compared to the placebo (8%) .
Other Cancer Types
Research is ongoing into the use of Nirogacestat for other malignancies:
- Ovarian Granulosa Cell Tumors: Currently in Phase 2 clinical development, Nirogacestat is being evaluated for its effectiveness in treating this type of tumor, which arises from the ovarian stroma .
- Multiple Myeloma: Nirogacestat is being studied as part of combination therapies targeting B-cell maturation antigen (BCMA). In preclinical models, it has shown potential to enhance the efficacy of BCMA-directed therapies by preserving membrane-bound BCMA on myeloma cells while reducing soluble BCMA levels that may interfere with treatment .
Side Effects and Management
Common side effects associated with Nirogacestat include:
- Diarrhea
- Ovarian toxicity
- Rash
- Nausea
- Fatigue
- Stomatitis
- Headache
Management strategies for these side effects typically involve supportive care and monitoring during treatment .
類似化合物との比較
PF 3084014 hydrobromide is unique among γ-secretase inhibitors due to its high potency and selectivity. Similar compounds include:
LY-411575: Another γ-secretase inhibitor with similar applications in cancer and Alzheimer’s disease research.
DAPT: A widely used γ-secretase inhibitor in neuroscience research.
PF-06442609: A γ-secretase inhibitor with applications in cancer research.
PF 3084014 hydrobromide stands out due to its ability to inhibit the Notch signaling pathway without causing a paradoxical increase in plasma amyloid-β levels at low concentrations, which is a common issue with other γ-secretase inhibitors .
生物活性
Nirogacestat hydrobromide, a selective gamma-secretase inhibitor, has garnered significant attention for its potential therapeutic applications, particularly in treating desmoid tumors and enhancing the efficacy of BCMA-directed therapies in multiple myeloma. This article delves into the biological activity of nirogacestat, highlighting its mechanisms of action, clinical efficacy, pharmacokinetics, and case studies.
Nirogacestat functions primarily as a gamma-secretase inhibitor, blocking the proteolytic activation of the Notch receptor. Dysregulation of the Notch pathway is implicated in various cancers, including desmoid tumors and multiple myeloma. By inhibiting gamma-secretase, nirogacestat reduces Notch signaling, which can contribute to tumor growth and proliferation .
Desmoid Tumors
Nirogacestat has been evaluated in a Phase 3 clinical trial (DeFi study) for patients with progressing desmoid tumors. The trial's results demonstrated significant improvements in progression-free survival (PFS) and overall response rates compared to placebo:
- Progression-Free Survival (PFS) : The hazard ratio for disease progression or death was 0.29 (95% CI: 0.15 to 0.55; p < 0.001), indicating a substantial reduction in risk for patients treated with nirogacestat compared to those receiving placebo.
- Objective Response Rate (ORR) : The ORR was 41% in the nirogacestat group versus 8% in the placebo group (p < 0.001) with a median time to response of 5.6 months .
Table 1: Clinical Outcomes of Nirogacestat in Desmoid Tumors
Outcome Measure | Nirogacestat Group | Placebo Group | p-value |
---|---|---|---|
Median PFS | Not Reached | 15.1 months | <0.001 |
Objective Response Rate | 41% | 8% | <0.001 |
Complete Response Rate | 7% | 0% | <0.001 |
Multiple Myeloma
In preclinical models, nirogacestat has shown promise in enhancing the efficacy of BCMA-directed therapies for multiple myeloma by preserving membrane-bound BCMA levels while reducing soluble BCMA, which may inhibit therapeutic effectiveness . This dual action could improve patient outcomes significantly.
Pharmacokinetics
Nirogacestat exhibits a high level of serum protein binding (99.6%), primarily to serum albumin and alpha-1 acid glycoprotein . Key pharmacokinetic parameters include:
- Absorption : Absolute bioavailability is approximately 19%, with peak plasma concentrations reached within 1.5 hours.
- Half-Life : The terminal elimination half-life is about 23 hours.
- Metabolism : Primarily metabolized via CYP3A4, with minor contributions from other CYP enzymes .
Table 2: Pharmacokinetic Profile of Nirogacestat
Parameter | Value |
---|---|
Bioavailability | 19% |
Time to Peak Concentration | 1.5 hours |
Terminal Half-Life | 23 hours |
Protein Binding | 99.6% |
Adverse Effects
The safety profile of nirogacestat includes several common adverse effects:
- Diarrhea (84%)
- Nausea (54%)
- Fatigue (51%)
- Ovarian toxicity observed in women of childbearing potential (75% experienced adverse events consistent with ovarian dysfunction) .
Most adverse events were classified as grade 1 or 2, indicating they were generally mild to moderate in severity.
Case Studies and Research Findings
In recent studies, nirogacestat has demonstrated significant benefits beyond tumor response rates:
特性
IUPAC Name |
(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide;dihydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41F2N5O.2BrH/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4;;/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35);2*1H/t20-,23-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEYYZYDWLAIPW-KBVFCZPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43Br2F2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1962925-29-6 | |
Record name | Nirogacestat hydrobromide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1962925296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NIROGACESTAT HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1XY6L45Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。